molecular formula C12H15FO3 B7900479 3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid

3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid

Cat. No.: B7900479
M. Wt: 226.24 g/mol
InChI Key: VGYZIAJAQKCUGR-UHFFFAOYSA-N
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Description

3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of an ethoxy group, a fluorine atom, and a methylpropanoic acid moiety. This compound is of interest due to its unique chemical structure, which imparts specific properties and reactivity patterns that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid typically involves the reaction of 4-ethoxy-3-fluorobenzene with appropriate reagents to introduce the propanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by carboxylation to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological effects explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethoxy-3-fluorophenylboronic acid
  • 4-Ethoxy-3-fluorobenzeneboronic acid
  • 3-Fluoro-4-ethoxybenzeneboronic acid

Uniqueness

Compared to similar compounds, 3-(4-Ethoxy-3-fluorophenyl)-2-methylpropanoic acid stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties

Properties

IUPAC Name

3-(4-ethoxy-3-fluorophenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-3-16-11-5-4-9(7-10(11)13)6-8(2)12(14)15/h4-5,7-8H,3,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYZIAJAQKCUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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